molecular formula C8H7ClN2O2 B13040357 Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride

Cat. No.: B13040357
M. Wt: 198.60 g/mol
InChI Key: KKCITXNUDWUFGV-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrole and pyrimidine ring system. The molecular formula of this compound is C8H7ClN2O2, and it has a molecular weight of 198.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with suitable electrophiles, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the fused ring system .

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride is unique due to its specific fused ring system and the presence of a carboxylic acid group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-7-9-2-1-3-10(7)5-6;/h1-5H,(H,11,12);1H

InChI Key

KKCITXNUDWUFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)C(=O)O.Cl

Origin of Product

United States

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